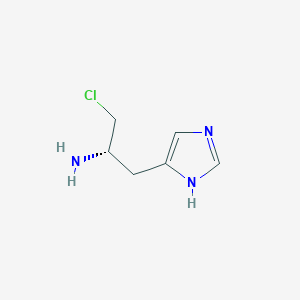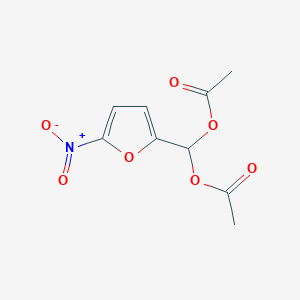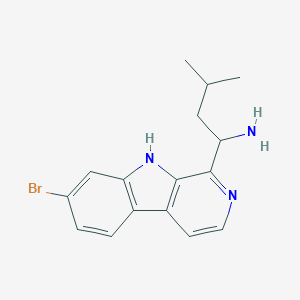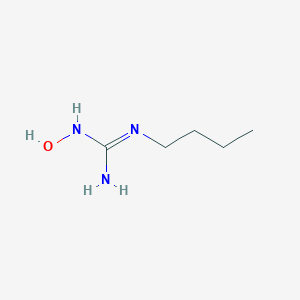
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is a chemical compound with the IUPAC name (2S)-1-(1H-imidazol-5-yl)propan-2-amine . It has a molecular weight of 125.17 .
Molecular Structure Analysis
The molecular formula of “(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is C6H11N3 . The InChI code is 1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.34 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass is 250.19059473 g/mol . The topological polar surface area is 109 Ų . The compound has a complexity of 84.4 .Applications De Recherche Scientifique
Allergic Reactions and Antihistamine Development
S-A-Chloromethylhistamine is a compound that has been studied for its role in allergic reactions. As a histamine analogue, it interacts with histamine receptors, particularly the H1 subtype . This interaction is crucial in the development of antihistamine drugs, which are used to counteract the effects of histamine in allergic responses, such as itching, swelling, and redness .
Gastric Acid Secretion Studies
The compound has been utilized in research focusing on gastric acid secretion. Histamine plays a significant role in stimulating gastric gland secretion, leading to increased acidity in the stomach . By studying analogues like S-A-Chloromethylhistamine, researchers can better understand the mechanisms of gastric acid release and potentially develop treatments for related disorders .
Neurotransmitter Research
Histamine is also a central neurotransmitter in the brain. Research involving S-A-Chloromethylhistamine can provide insights into the role of histamine in various neurological functions, including sleep-wake regulation, appetite control, and cognitive processes .
Inflammatory Response
This compound is relevant in the study of the inflammatory response. Histamine is known to increase the permeability of capillaries during inflammation, allowing white blood cells to reach affected tissues . Analogues like S-A-Chloromethylhistamine can help in understanding and potentially controlling inflammatory processes.
Cardiovascular Research
In cardiovascular research, S-A-Chloromethylhistamine can be used to study the effects of histamine on heart rate and blood pressure. Histamine has vasodilatory effects, which can influence cardiovascular dynamics .
Respiratory System Studies
Given histamine’s role in contracting bronchial smooth muscle, research on S-A-Chloromethylhistamine can contribute to understanding and treating respiratory conditions like asthma, where airway obstruction is a significant concern .
Immune System Modulation
S-A-Chloromethylhistamine may also be used in studies aimed at modulating the immune system. Histamine release from mast cells is a critical part of the body’s defense against pathogens .
Headache and Migraine Research
Finally, the compound has applications in headache and migraine research. Histamine release has been associated with headache induction, and studying its analogues can lead to better understanding and treatment of migraines .
Propriétés
IUPAC Name |
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOXRFPLFJWSZ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415949 |
Source


|
| Record name | s-a-chloromethylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |
CAS RN |
75614-86-7 |
Source


|
| Record name | s-a-chloromethylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)


![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)




![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)